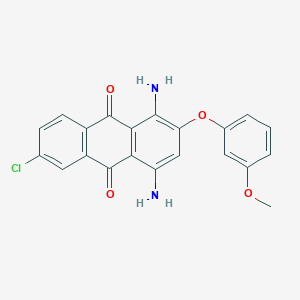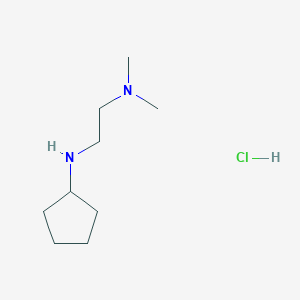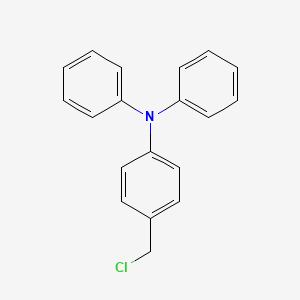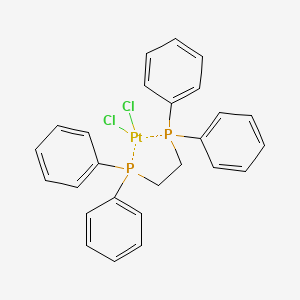
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2-methylbenzene (toluene). The typical synthetic route involves:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,3-dibromo-2-methylbenzene.
Chloromethylation: The resulting 1,3-dibromo-2-methylbenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to produce this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as hydrogenated compounds.
Scientific Research Applications
Chemistry:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties.
Industry:
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can alter the chemical and physical properties of the compound, making it useful for various applications.
Comparison with Similar Compounds
1,3-Dibromo-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1,3-Dichloro-5-(chloromethyl)-2-methylbenzene: Contains chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
1-Bromo-3-chloro-5-(chloromethyl)-2-methylbenzene: Contains both bromine and chlorine atoms, but in different positions, leading to variations in reactivity.
Uniqueness:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C8H7Br2Cl |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
1,3-dibromo-5-(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4H2,1H3 |
InChI Key |
WOQLCUROBLUEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


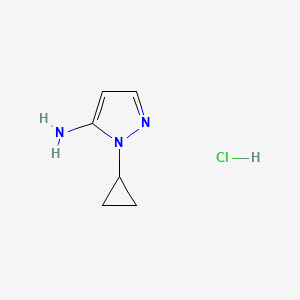
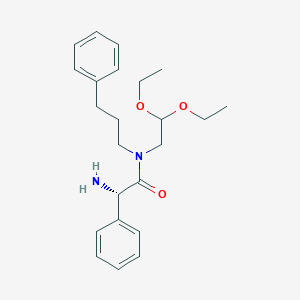


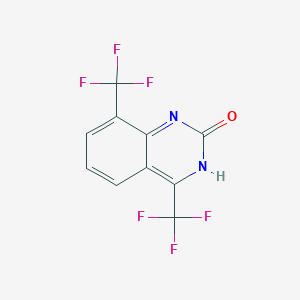
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
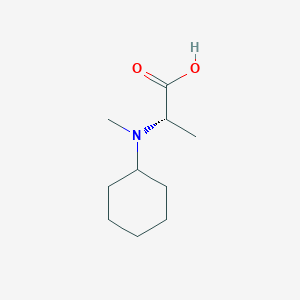

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
